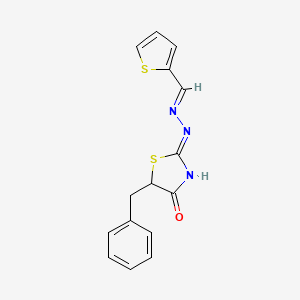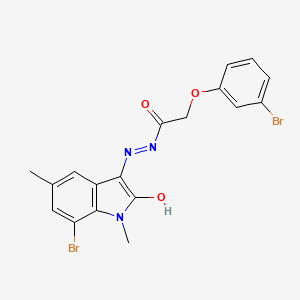
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is synthesized through a multi-step process that involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate and benzylamine. In
Mécanisme D'action
The mechanism of action of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation and oxidative stress in various animal models of disease. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, the compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is relatively easy to synthesize and has been shown to exhibit significant biological activity at low concentrations. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the exploration of its potential applications in materials science, such as in the development of new sensors or catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic targets in various disease states.
Méthodes De Synthèse
The synthesis of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves a multi-step process. First, 2-thiophenecarbaldehyde is reacted with hydrazine hydrate to form 2-thiophenecarbaldehyde hydrazone. This intermediate is then reacted with benzylamine to form the final product. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the product.
Applications De Recherche Scientifique
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGZVGOMMUMII-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol](/img/structure/B6053427.png)
![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6053482.png)
![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)

